molecular formula C11H13NOS B14335558 N-(Benzenecarbothioyl)butanamide CAS No. 109257-88-7

N-(Benzenecarbothioyl)butanamide

Cat. No.: B14335558
CAS No.: 109257-88-7
M. Wt: 207.29 g/mol
InChI Key: DVOIQSMLJUHKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzenecarbothioyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzenecarbothioyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzenecarbothioyl)butanamide can be synthesized through the reaction of benzenecarbothioyl chloride with butanamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the amide bond by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzenecarbothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Benzenecarbothioyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenecarbothioyl)ethanamide
  • N-(Benzenecarbothioyl)propanamide
  • N-(Benzenecarbothioyl)pentanamide

Uniqueness

N-(Benzenecarbothioyl)butanamide is unique due to its specific chain length and the presence of the benzenecarbothioyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

109257-88-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N-(benzenecarbonothioyl)butanamide

InChI

InChI=1S/C11H13NOS/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14)

InChI Key

DVOIQSMLJUHKSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.